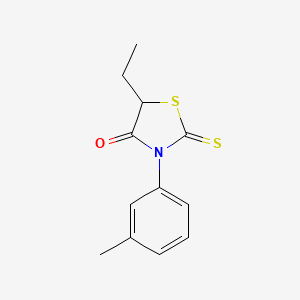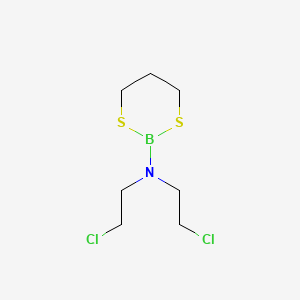
n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine: is a chemical compound known for its unique structure and reactivity. It contains both chloroethyl and dithiaborinan groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine typically involves the reaction of 2-chloroethylamine with a dithiaborinan precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or chloroform, and the reaction temperature is maintained at around 0-5°C to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediates, followed by their reaction under optimized conditions to produce the final product. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of n,n-Bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine involves its interaction with molecular targets through its chloroethyl and dithiaborinan groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, resulting in various biological effects. The compound may also interfere with cellular pathways and processes, leading to its observed biological activity.
Comparaison Avec Des Composés Similaires
Tris(2-chloroethyl)amine: Known for its use in chemical synthesis and as a precursor for other compounds.
N,N-Bis(2-chloroethyl)cyclopropanamine:
N-Nitroso Bis(2-chloroethyl)amine: Investigated for its biological activity and potential use in medicine.
Propriétés
Numéro CAS |
23068-60-2 |
|---|---|
Formule moléculaire |
C7H14BCl2NS2 |
Poids moléculaire |
258.0 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-1,3,2-dithiaborinan-2-amine |
InChI |
InChI=1S/C7H14BCl2NS2/c9-2-4-11(5-3-10)8-12-6-1-7-13-8/h1-7H2 |
Clé InChI |
ZHPIBNWMQFJTGI-UHFFFAOYSA-N |
SMILES canonique |
B1(SCCCS1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


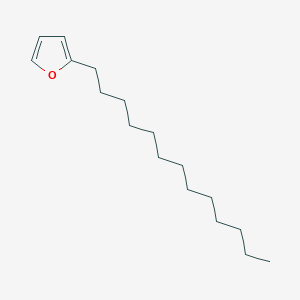

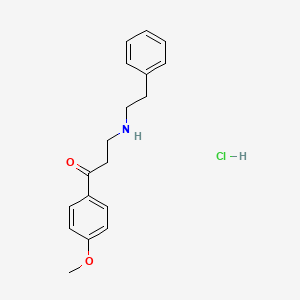
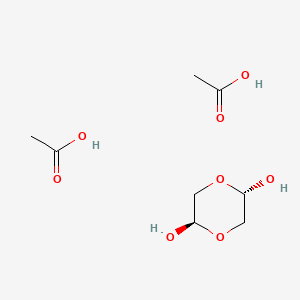

![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)
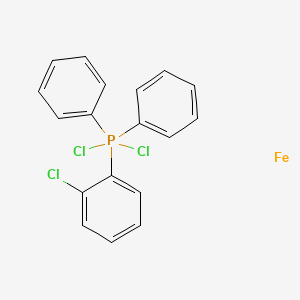
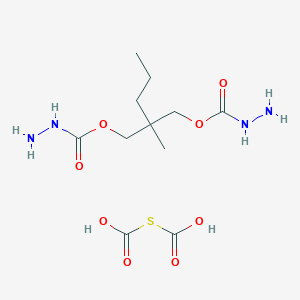
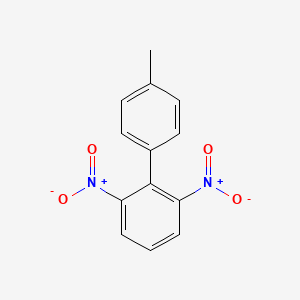
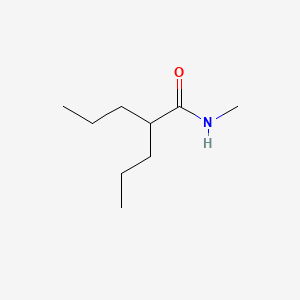
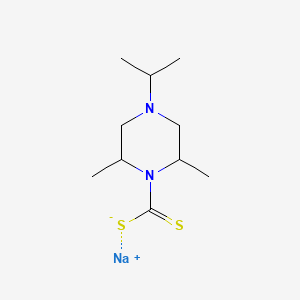
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
